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Compound of Interest

Compound Name: 5-Sulfonicotinic acid

Cat. No.: B1302950 Get Quote

Introduction

5-Sulfonicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in

various chemical and pharmaceutical research areas. Its structure, featuring both a carboxylic

acid and a sulfonic acid group on a pyridine ring, imparts unique chemical properties. This

guide provides a detailed overview of the expected spectral data for 5-sulfonicotinic acid,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. Due to the limited availability of direct experimental spectra for this specific compound in

public databases, this guide utilizes data from analogous compounds and established

spectroscopic principles to predict and interpret its spectral characteristics. This document is

intended for researchers, scientists, and professionals in drug development who require a

foundational understanding of the spectral properties of 5-sulfonicotinic acid.

Predicted Spectral Data
The following sections present the predicted spectral data for 5-sulfonicotinic acid. These

predictions are based on the analysis of structurally similar compounds, such as nicotinic acid

and pyridine-3-sulfonic acid, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.
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¹H NMR (Proton NMR)

The proton NMR spectrum of 5-sulfonicotinic acid is expected to show three signals in the

aromatic region, corresponding to the three protons on the pyridine ring. The electron-

withdrawing nature of the carboxylic acid and sulfonic acid groups will deshield these protons,

shifting their signals to a lower field (higher ppm). The expected chemical shifts are influenced

by the positions of the substituents.

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will provide information about the different carbon environments in

the molecule. The pyridine ring will show five distinct signals, and the carboxylic acid carbon

will appear at a characteristic downfield position.

Table 1: Predicted NMR Spectral Data for 5-Sulfonicotinic Acid

¹H NMR
Predicted Chemical Shift
(ppm)

Multiplicity

H-2 9.2 - 9.4 s

H-4 8.8 - 9.0 s

H-6 8.6 - 8.8 s

¹³C NMR Predicted Chemical Shift (ppm)

C-2 150 - 155

C-3 135 - 140

C-4 140 - 145

C-5 145 - 150

C-6 125 - 130

C=O 165 - 170

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary

based on the solvent and other experimental conditions.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 5-sulfonicotinic acid is expected to show characteristic absorption bands for the

O-H, C=O, S=O, and C-S bonds, as well as vibrations from the aromatic pyridine ring. The data

from pyridine-3-sulfonic acid provides a strong basis for these predictions.[1]

Table 2: Predicted IR Absorption Bands for 5-Sulfonicotinic Acid

Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

O-H (Carboxylic Acid) 2500 - 3300 Broad

C-H (Aromatic) 3000 - 3100 Sharp, weak to medium

C=O (Carboxylic Acid) 1700 - 1730 Strong, sharp

C=C, C=N (Aromatic Ring) 1400 - 1600 Medium to strong

S=O (Sulfonic Acid) 1340 - 1350 (asymmetric) Strong

S=O (Sulfonic Acid) 1150 - 1160 (symmetric) Strong

C-S (Sulfonic Acid) 650 - 700 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. The

fragmentation of aromatic sulfonic acids often involves the loss of SO₂ or SO₃.

Table 3: Predicted Mass Spectrometry Data for 5-Sulfonicotinic Acid
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Fragment Predicted m/z Description

[M]⁺ 203.00 Molecular Ion

[M - H₂O]⁺ 185.00 Loss of water

[M - COOH]⁺ 158.01 Loss of carboxylic group

[M - SO₂]⁺ 139.02 Loss of sulfur dioxide

[M - SO₃]⁺ 123.03 Loss of sulfur trioxide

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of a solid

organic acid like 5-sulfonicotinic acid.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-sulfonicotinic acid in a suitable

deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial as the acidic

protons may exchange with deuterium in D₂O.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters to set include the spectral width, number of scans, and relaxation delay.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans is typically required for ¹³C NMR due to the lower

natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard.

Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of

5-sulfonicotinic acid (approx. 1-2 mg) with finely ground KBr (approx. 100-200 mg). Press

the mixture into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance

(ATR) accessory can be used for direct analysis of the solid sample.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the KBr pellet or the empty ATR crystal should be recorded and

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of 5-sulfonicotinic acid in a suitable solvent

(e.g., methanol or water).

Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar and non-

volatile compound. Both positive and negative ion modes should be tested.

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended

for accurate mass measurements.

Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. For

structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion to

induce fragmentation and analyze the resulting fragment ions.

Data Analysis: Determine the elemental composition from the accurate mass of the

molecular ion. Propose fragmentation pathways based on the observed fragment ions in the

MS/MS spectrum.

Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral analysis of a chemical

compound.
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A generalized workflow for the spectral analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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